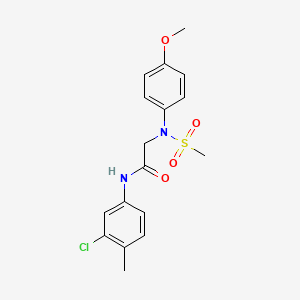![molecular formula C26H28N2O5 B4994224 N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide, also known as BDMC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. BDMC belongs to the class of benzamides, which are known to have anti-cancer properties.
作用機序
The mechanism of action of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors (angiogenesis). This compound has also been shown to modulate the immune system, leading to the activation of immune cells that can kill cancer cells.
実験室実験の利点と制限
One of the advantages of using N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide in lab experiments is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in cancer. However, this compound has also been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of this compound can be challenging, and the compound is not commercially available.
将来の方向性
There are several future directions for the study of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide. One direction is the development of more efficient synthesis methods for this compound, which would make it more widely available for research. Another direction is the optimization of the dosing and delivery of this compound for cancer treatment. In addition, the combination of this compound with other anti-cancer drugs or radiation therapy is an area of active research. Finally, the study of this compound in other diseases, such as neurodegenerative diseases, is an area of emerging interest.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the inhibition of cancer cell growth and proliferation. This compound has various biochemical and physiological effects and has been studied extensively for its potential use in cancer treatment. There are several future directions for the study of this compound, including the development of more efficient synthesis methods and the optimization of dosing and delivery for cancer treatment.
合成法
The synthesis of N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide involves several steps, including the reaction of N-benzyl-4-hydroxybenzamide with 3,4-dimethoxyphenethylamine, followed by the introduction of an oxoethoxy group using 1,1'-carbonyldiimidazole. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells in animal models. In addition, this compound has been studied for its potential use as a radiosensitizer in cancer treatment.
特性
IUPAC Name |
N-benzyl-4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-31-23-13-8-19(16-24(23)32-2)14-15-27-25(29)18-33-22-11-9-21(10-12-22)26(30)28-17-20-6-4-3-5-7-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZRGVNEZCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4994159.png)
![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)

![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)

![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)